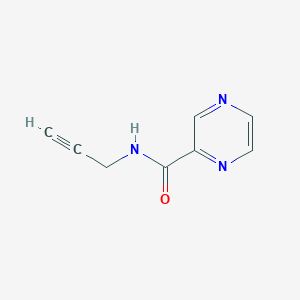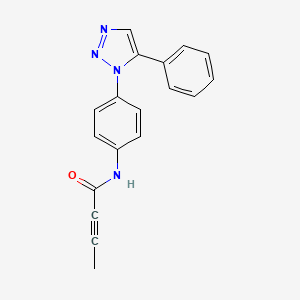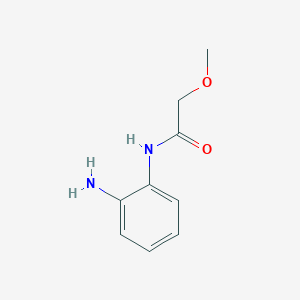![molecular formula C19H15N3O2S3 B2740439 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1021264-02-7](/img/no-structure.png)
5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” is a type of thiazolo[4,5-d]pyrimidin-7(6H)-one . Thiazolo[4,5-d]pyrimidines are a class of bicyclic [6 + 6] systems . They have been studied for their potential biological significance and have been applied in the medical and pharmaceutical fields .
Molecular Structure Analysis
The molecular structure of thiazolo[4,5-d]pyrimidin-7(6H)-ones involves a bicyclic [6 + 6] system . The specific molecular structure of “5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Heterocyclic Compound Synthesis : This compound is part of research efforts aimed at synthesizing novel heterocyclic compounds with potential biological activities. For example, research on similar compounds has led to the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Herbicidal Activities : Derivatives of thiazolo[4,5-d]pyrimidin-7(6H)-ones have been designed, synthesized, and shown to possess significant herbicidal activities against the root growth of rape and barnyard grass, showcasing the compound's potential in agricultural applications (Ying Liang, Shuang Fan, W. Mo, H. He, 2007).
Antiparkinsonian Activity : Certain urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their antiparkinsonian activity, indicating the compound's relevance in developing treatments for neurological disorders (F. Azam, Ismail A. Alkskas, M. Ahmed, 2009).
Antioxidant Properties : The synthesis and characterization of new pyrimidine derivatives, including those related to thiazolo[4,5-d]pyrimidin-7(6H)-ones, have been explored for their antioxidant properties, highlighting the compound's potential in oxidative stress-related therapeutic applications (E. Akbas, Erdem Ergan, E. Şahin, S. Ekin, Metin Çakır, Yağmur Karakuş, 2018).
Antitumor Activity : Several studies have focused on synthesizing and evaluating thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activities. These studies demonstrate the compound's potential as a scaffold for developing new anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the synthesis of the thiazolo[4,5-d]pyrimidine ring system followed by the introduction of the phenyl and methoxybenzylthio substituents.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "benzaldehyde", "3-methoxybenzyl chloride", "phenyl isothiocyanate", "sodium ethoxide", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-thioxo-2,3-dihydrothiazole", "a. Dissolve 2-aminothiophenol (1.0 g, 8.5 mmol) in ethanol (20 mL) and add ethyl acetoacetate (1.2 g, 8.5 mmol) and sodium ethoxide (0.5 g, 8.5 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with diethyl ether and dry under vacuum to obtain 2-thioxo-2,3-dihydrothiazole (1.5 g, 85% yield).", "Step 2: Synthesis of thiazolo[4,5-d]pyrimidine", "a. Dissolve 2-thioxo-2,3-dihydrothiazole (1.0 g, 6.4 mmol) in acetic acid (20 mL) and add benzaldehyde (1.2 g, 11.5 mmol) and sodium hydroxide (0.5 g, 12.5 mmol).", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with water and dry under vacuum to obtain thiazolo[4,5-d]pyrimidine (1.5 g, 80% yield).", "Step 3: Introduction of phenyl and methoxybenzylthio substituents", "a. Dissolve thiazolo[4,5-d]pyrimidine (0.5 g, 2.5 mmol) in ethanol (10 mL) and add phenyl isothiocyanate (0.6 g, 3.5 mmol) and 3-methoxybenzyl chloride (0.7 g, 4.0 mmol).", "b. Heat the reaction mixture at reflux for 8 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with diethyl ether and dry under vacuum to obtain the desired compound '5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' (0.8 g, 70% yield)." ] } | |
CAS-Nummer |
1021264-02-7 |
Produktname |
5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one |
Molekularformel |
C19H15N3O2S3 |
Molekulargewicht |
413.53 |
IUPAC-Name |
5-[(3-methoxyphenyl)methylsulfanyl]-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H15N3O2S3/c1-24-14-9-5-6-12(10-14)11-26-18-20-16-15(17(23)21-18)27-19(25)22(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21,23) |
InChI-Schlüssel |
JEYVDJBEDAFYLC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2740358.png)





![6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2740365.png)
![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)
![(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2740371.png)
![2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2740372.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2740376.png)
![4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2740377.png)